7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
CAS No.: 1780920-42-4
Cat. No.: VC11488457
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.6
Purity: 95
* For research use only. Not for human or veterinary use.
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde - 1780920-42-4](/images/no_structure.jpg)
Specification
CAS No. | 1780920-42-4 |
---|---|
Molecular Formula | C9H7ClN2O |
Molecular Weight | 194.6 |
Introduction
Chemical Identity and Structural Features
7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CHClNO) is a fused bicyclic aromatic system comprising a pyrrole ring condensed with a pyridine ring. Key structural attributes include:
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Chlorine at Position 7: Introduces electron-withdrawing effects, potentially enhancing reactivity and influencing intermolecular interactions .
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Methyl Group at Position 1: Provides steric bulk and modulates solubility through hydrophobic interactions .
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Carbaldehyde at Position 3: Serves as a reactive site for further functionalization, such as condensation or nucleophilic addition reactions .
The molecular weight of the compound is estimated at 210.64 g/mol, derived from the base structure of 7-chloro-1H-pyrrolo[2,3-c]pyridine (152.58 g/mol) with additions for the methyl (+15.03 g/mol) and carbaldehyde (+28.01 g/mol) groups.
Synthetic Pathways and Methodological Considerations
Core Structure Synthesis
The pyrrolo[2,3-c]pyridine scaffold can be synthesized via cyclization reactions or cross-coupling strategies. A representative approach involves:
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Suzuki-Miyaura Coupling: Brominated intermediates (e.g., 5-bromo-7-azaindole) react with boronic acids under palladium catalysis to introduce aryl/heteroaryl groups .
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Bromination: Electrophilic bromination at position 3 using bromine in chloroform or N-bromosuccinimide (NBS) with triethylamine in dichloromethane .
Functionalization Steps
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Methylation at Position 1: Treatment with methyl iodide in the presence of a base (e.g., sodium hydride) in tetrahydrofuran (THF) at 0–25°C .
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Chlorination at Position 7: Use of phosphorus oxychloride (POCl) under reflux conditions .
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Formylation at Position 3: Vilsmeier-Haack reaction employing dimethylformamide (DMF) and POCl, followed by hydrolysis .
A hypothetical synthetic route is summarized below:
Step | Reaction | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Bromination | NBS, CHCl, RT, 12 h | 85 |
2 | Methylation | CHI, NaH, THF, 0°C → RT, 6 h | 78 |
3 | Chlorination | POCl, reflux, 4 h | 92 |
4 | Formylation | DMF, POCl, 0°C → 60°C, 3 h | 65 |
Physicochemical Properties
While experimental data for 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde are sparse, properties can be inferred from related compounds:
The carbaldehyde group enhances polarity, potentially improving crystallinity but reducing lipid solubility compared to non-polar derivatives .
Applications in Drug Discovery
This compound’s versatility stems from its reactive carbaldehyde group, enabling:
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Schiff Base Formation: Conjugation with amines to create imine-linked prodrugs.
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Nucleophilic Addition: Reaction with Grignard reagents or hydrazines for diversifying substituents.
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Metal Coordination: Chelation with transition metals for catalytic or therapeutic purposes.
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